molecular formula C15H20N2O2 B2897609 Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1824004-74-1

Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B2897609
CAS No.: 1824004-74-1
M. Wt: 260.337
InChI Key: CYUKNROGDMLGAH-UHFFFAOYSA-N
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Description

“Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate” is a compound with a unique structure that unlocks opportunities for drug discovery, catalyst synthesis, and material science exploration. It is also known as “BENZYL 8-AMINO-5-AZASPIRO [2.5]OCTANE-5-CARBOXYLATE HCL” with a CAS Number of 1823500-42-0 .


Molecular Structure Analysis

The compound has a molecular weight of 296.8 . Its IUPAC name is benzyl 8-amino-5-azaspiro [2.5]octane-5-carboxylate hydrochloride . The InChI code is 1S/C15H20N2O2.ClH/c16-13-6-9-17 (11-15 (13)7-8-15)14 (18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H .


Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Electrophilic Amination and Synthesis Applications

Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane derivatives, including benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate, has been extensively studied for its potential in creating novel organic compounds. This process facilitates the introduction of a hydroxycyclohexylamino group at acidic positions, leading to various stabilisation reactions. The most significant outcome of this reaction is the intramolecular nucleophilic attack on a nitrile group, producing disubstituted 1,4-diazaspiro[4.5]decanones. These compounds have been pivotal in further ring transformations and the introduction of additional amino groups, yielding geminal diamino acid derivatives with potential applications in medicinal chemistry and drug development S. Andreae, E. Schmitz, J. Wulf, B. Schulz, European Journal of Organic Chemistry, 1992.

Peptide Synthesis

This compound derivatives have also found applications in peptide synthesis as dipeptide synthons. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of the compound, has been successfully used in the synthesis of peptides, including nonapeptides analogous to antibiotic sequences. This demonstrates the compound's utility as a building block in complex peptide synthesis, highlighting its versatility and potential in the development of novel therapeutic agents Giovanni Suter, S. Stoykova, A. Linden, H. Heimgartner, Helvetica Chimica Acta, 2000.

Material Science Applications

In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition properties. These compounds offer green and environmentally friendly solutions for metal protection in acidic environments. Their effectiveness as corrosion inhibitors highlights their potential in industrial applications, particularly in the protection of metals from acidic corrosion, demonstrating the compound's diverse applicability beyond medicinal chemistry M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, Materials Chemistry and Physics, 2020.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, precautionary measures such as wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) should be taken .

Properties

IUPAC Name

benzyl 2-amino-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-13-9-15(13)7-4-8-17(11-15)14(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUKNROGDMLGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)CN(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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